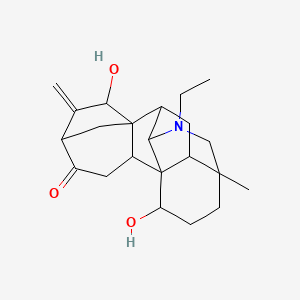

Songorine

Description

Propriétés

IUPAC Name |

11-ethyl-7,16-dihydroxy-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecan-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-13,15-19,25-26H,2,4-10H2,1,3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOSLVQFGANWTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(=O)C(C5)C(=C)C6O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

509-24-0 | |

| Record name | 509-24-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Biology and Structural Aspects of Songorine

Methodologies for the Isolation and Purification of Songorine (B610919) from Natural Sources

The isolation and purification of Songorine from plant material typically involves a series of extraction and chromatographic techniques, leveraging its basic nature as an alkaloid. The process generally begins with treating the powdered plant material with an alkali to convert alkaloids into their free base form, which are then more soluble in organic solvents. slideshare.net

A common approach involves initial extraction with organic solvents, such as ethanol, often acidified with an agent like tartaric acid to enhance solubility of the alkaloid salts. slideshare.netsathyabama.ac.in After removal of the solvent, the aqueous residue is typically partitioned with nonpolar solvents like petroleum ether to remove lipophilic compounds, such as fats and terpenes. sathyabama.ac.in The alkaloids are then back-extracted into an acidic aqueous phase, and subsequently precipitated by adjusting the pH to alkaline conditions. slideshare.net

Further purification of the crude alkaloidal mixture is achieved through various chromatographic methods. These can include column chromatography using stationary phases like silica (B1680970) gel or reversed-phase silica gel, as well as techniques such as vacuum liquid chromatography (VLC), gel filtration chromatography (GFC), preparative layer chromatography (PLC), and countercurrent chromatography (CPC). slideshare.netcore.ac.uk Gradient pH extraction, based on the differing basicity of various alkaloids, can also be employed for purification. slideshare.net Crystallization is another powerful purification method that exploits differences in solubility. adenuniv.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Songorine

The structural elucidation of Songorine, a molecule with significant complexity and multiple stereocenters, relies heavily on advanced spectroscopic and analytical techniques. researchgate.netresearchgate.net

High-resolution mass spectrometry (HRMS), including techniques like HR-ESI-MS, is crucial for determining the exact molecular weight and elemental composition of Songorine. core.ac.ukresearchgate.net This provides the molecular formula, a fundamental step in structural determination. sathyabama.ac.inscribd.com

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete structure and relative configuration of Songorine. core.ac.ukresearchgate.net Both 1D and 2D NMR experiments are essential. 1D NMR techniques such as 1H NMR and 13C NMR (including JMOD, DEPT-90, and DEPT-135) provide information about the types of hydrogen and carbon atoms present, their chemical environments, and the degree of substitution on carbon atoms. core.ac.ukresearchgate.netbohrium.comweebly.comuci.edu

2D NMR experiments provide crucial connectivity information. core.ac.ukuci.edu These include:

1H-1H Correlation Spectroscopy (COSY): Identifies coupled protons, revealing spin systems. uci.edu

Heteronuclear Single Quantum Coherence (HSQC): Correlates protons with the carbons to which they are directly attached. core.ac.ukuci.edu

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons separated by two or three bonds, helping to piece together the carbon skeleton and locate substituents. core.ac.ukuci.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about spatial proximity between protons, which is vital for determining the relative stereochemistry of the molecule. core.ac.ukuci.edu

Infrared (IR) spectroscopy is used to identify the presence of key functional groups within the Songorine structure, such as hydroxyl, carbonyl, and amine groups. bohrium.comweebly.comuci.eduspandidos-publications.com

Table 1 provides a summary of spectroscopic techniques used in the structural elucidation of Songorine and related compounds.

| Spectroscopic Technique | Information Provided | Relevance to Songorine Structure |

| High-Resolution MS | Exact molecular weight, elemental composition | Molecular formula determination |

| 1H NMR | Number and types of protons, chemical environment, coupling | Proton connectivity and environment |

| 13C NMR | Number and types of carbon atoms, functional groups | Carbon skeleton and substitution |

| DEPT (90, 135) | Number of protons attached to each carbon | Methyl, methylene, methine, quaternary carbon identification |

| COSY | Correlation between coupled protons | Proton spin systems |

| HSQC | Correlation between directly bonded 1H and 13C nuclei | C-H connectivity |

| HMBC | Correlation between 1H and 13C nuclei over 2-3 bonds | Long-range connectivity, fragment assembly |

| NOESY | Spatial proximity of protons | Relative stereochemistry |

| IR | Presence of functional groups (e.g., C=O, O-H, N-H) | Identification of key moieties |

Biosynthetic Pathways and Molecular Mechanisms of Songorine Production

Diterpenoid alkaloids, including Songorine, are complex natural products derived from the amination of tetracyclic or pentacyclic diterpenoids. researchgate.netresearchgate.net Their biosynthesis is a fascinating process involving multiple enzymatic steps.

Precursor Derivations from Isoprenoid Biosynthetic Pathways (Mevalonate and Methylerythritol Pathways)

The biosynthesis of diterpenoid alkaloids originates from the universal five-carbon building blocks of isoprenoid biosynthesis: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). researchgate.netu-szeged.huuniv-tours.fr In plants, these precursors are synthesized via two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, which is localized in plastids. u-szeged.huuniv-tours.fr

Four units of IPP are sequentially linked head-to-tail, catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). u-szeged.humdpi.com GGPP is a key intermediate in the biosynthesis of various diterpenes. mdpi.com

Identification and Characterization of Key Enzymes and Genes in Songorine Biosynthesis

The biosynthesis of diterpenoid alkaloids from GGPP involves cyclization and subsequent modifications, including the introduction of nitrogen. researchgate.net GGPP undergoes enzymatic cyclization to form specific diterpene skeletons. For diterpenoid alkaloids, the relevant precursors are primarily derived from the ent-kaurene (B36324) and ent-atisane skeletons, which are produced from ent-copalyl diphosphate (ent-CPP) by the action of ent-kaurene/ent-atisane synthase. u-szeged.hu

Ent-kaurene is further oxidized through a series of steps catalyzed by ent-kaurene oxidase, a cytochrome P450 monooxygenase, to yield intermediates like ent-kaurenoic aldehyde. u-szeged.hu The nitrogen atom in diterpenoid alkaloids is believed to be incorporated through an amination reaction. L-serine is considered a plausible source of nitrogen, which is transferred to an intermediate diterpenoid skeleton, possibly through enzymatic transamination involving aminotransferases such as serine-pyruvate transaminase and serine-glyoxylate transaminase. u-szeged.hu

While the general pathway for diterpenoid alkaloid biosynthesis is understood, the specific enzymes and genes involved in the later stages leading to the complex structure of Songorine are still areas of ongoing research. Transcriptional analysis of Aconitum species has identified numerous candidate genes potentially involved in diterpenoid alkaloid biosynthesis. researchgate.net Cytochrome P450 enzymes are known to play significant roles in the oxidation and functionalization of the diterpene skeleton. u-szeged.hubiorxiv.org Enzyme discovery and engineering are actively being pursued to fully elucidate these complex pathways. biorxiv.org

Table 2 summarizes key steps and enzymes in the early stages of diterpenoid alkaloid biosynthesis.

| Biosynthetic Stage | Precursors/Intermediates | Key Enzymes Involved | Pathway Location (in plants) |

| Isoprenoid Unit Formation | IPP, DMAPP | Enzymes of MVA and MEP pathways | Cytosol (MVA), Plastids (MEP) |

| GGPP Synthesis | IPP, DMAPP | Geranylgeranyl pyrophosphate synthase (GGPPS) | Plastids |

| Diterpene Skeleton Formation | GGPP, ent-CPP | ent-Copalyl diphosphate synthase, ent-Kaurene/Atisane synthase | Plastids |

| Diterpene Oxidation | ent-Kaurene | ent-Kaurene oxidase (Cytochrome P450) | Endoplasmic Reticulum |

| Nitrogen Incorporation (Proposed) | Diterpenoid intermediate, L-serine | Aminotransferases (e.g., serine-pyruvate transaminase) | Cytosol/Other |

Synthetic Chemistry Approaches to Songorine and Related Analogues

The structural complexity of Songorine, with its multiple rings and stereocenters, has made it a challenging target for total synthesis. researchgate.netacs.org Synthetic efforts have aimed not only at the total synthesis of the natural product but also at developing strategies for constructing its intricate core structure and preparing related analogues.

Early synthetic work on Songorine focused on simplifying the approach by targeting key intermediates. A simplified synthesis of an aromatic intermediate relevant to Songorine synthesis was reported as early as 1973. acs.orgcdnsciencepub.com

More recent approaches to the total synthesis of napelline-type C20-diterpenoid alkaloids, including Songorine, have employed divergent strategies from common intermediates. researchgate.netnih.gov These strategies often involve the coupling of complex fragments and the efficient construction of the polycyclic ring system. Key transformations highlighted in these syntheses include diastereoselective conjugate additions, intramolecular Michael additions to build the tetracyclic skeleton, and intramolecular Mannich cyclizations to form the azabicyclo[3.2.1]octane motif. researchgate.net

The development of efficient methods for setting quaternary and tetrasubstituted tertiary carbon stereocenters is a significant challenge in the synthesis of diterpenoid alkaloids, and recent enantioselective methods are impacting this field. researchgate.net

Table 3 outlines some key strategies and reactions employed in the synthesis of Songorine and related structures.

| Synthetic Strategy/Reaction | Description | Relevance to Songorine Synthesis |

| Fragment Coupling | Joining of pre-synthesized complex molecular fragments | Efficient assembly of polycyclic systems |

| Diastereoselective Conjugate Addition | Addition reaction favoring the formation of a specific diastereomer | Control of stereochemistry |

| Intramolecular Michael Addition | Intramolecular reaction forming a ring system | Construction of cyclic frameworks |

| Intramolecular Mannich Cyclization | Ring-forming reaction involving an imine or iminium ion and an enol or enolate | Formation of nitrogen-containing rings |

| Aziridine-opening-induced rearrangement | Rearrangement reaction initiated by the opening of an aziridine (B145994) ring | Construction of complex ring systems acs.org |

| Oxidative dearomatization/Diels-Alder | Sequence involving oxidation of an aromatic ring and a cycloaddition reaction | Building complex carbocyclic frameworks researchgate.net |

Design and Synthesis of Songorine Derivatives

The synthesis of Songorine derivatives is undertaken to explore structure-activity relationships and generate compounds with potentially altered or improved properties. This involves modifying the Songorine scaffold at different positions.

Studies have reported the synthesis of Songorine derivatives by reacting the alkaloid with various reagents. For instance, new carbamates of Songorine have been synthesized by reacting Songorine with isocyanates. bohrium.com The structures of these derivatives are confirmed using spectroscopic techniques such as IR, mass spectrometry, 1H NMR, and 13C NMR. bohrium.com

Another area of derivative synthesis has focused on modifying Songorine to investigate its interaction with biological targets, such as G protein-coupled receptors (GPCRs). nih.gov A series of Songorine derivatives have been synthesized and evaluated for their inhibitory activities against GPCRs. nih.gov These studies involve systematic modifications to the Songorine structure and subsequent biological testing to understand how structural changes influence activity. nih.gov

The synthesis of acylated derivatives of napelline (B1196341) and Songorine, particularly those with an acyl residue at C-1, has also been explored. researchgate.net These derivatives can be synthesized through selective hydrolysis based on the differential hydrolysis rates of ester groups at various positions on the alkaloid skeleton. researchgate.net

The design and synthesis of Songorine derivatives contribute to a deeper understanding of the relationship between the chemical structure of this class of alkaloids and their interactions with biological systems, even when the focus is solely on the chemical synthesis and structural characterization of these new compounds.

Table 4 provides an example of a type of Songorine derivative and the synthetic approach.

| Derivative Type | General Synthetic Approach | Characterization Techniques Used |

| Carbamates | Reaction with isocyanates | IR, MS, 1H NMR, 13C NMR bohrium.com |

| Acylated | Selective hydrolysis and acylation reactions | Not explicitly detailed in search results but likely spectroscopic methods |

Structure Activity Relationship Sar Studies of Songorine and Its Analogues

Elucidation of Key Structural Motifs Governing Songorine (B610919) Bioactivity

SAR studies on songorine and its derivatives have provided insights into the structural features important for its biological activities, particularly its anti-inflammatory effects and activity as a GPCR antagonist.

Research indicates that the activity of diterpenoid alkaloids is closely related to their structure. nih.govmdpi.com While specific detailed structural motifs of songorine governing each of its bioactivities are still being fully elucidated, studies on related diterpenoid alkaloids offer some parallels. For instance, in the context of analgesic activity of aconitine (B1665448) derivatives, the presence of a trivalent nitrogen atom in the A-ring is crucial, while modifications like linking this nitrogen to an amide group or its existence in N-deethyl or imide forms diminish activity. frontiersin.org The presence of an acetyloxy or ethoxy group at the C8 position in the B ring structure is also identified as a significant active moiety for analgesic activity in these related compounds. frontiersin.org

For songorine's anti-inflammatory activity, studies have shown it inhibits nitric oxide (NO) production in LPS-activated microglial cells in a dose-dependent manner. preprints.orgmdpi.com This suggests that structural features enabling this inhibition are key to its anti-inflammatory effect. Molecular docking studies have indicated a high affinity between inducible nitric oxide synthase (iNOS) and songorine, suggesting this interaction is likely involved in its anti-inflammatory mechanism. mdpi.com Comparing songorine to analogues like delsoline (B607053) and fuziline, which showed less or no inhibitory effects on NO production at tested concentrations, further highlights the importance of specific structural differences for this activity. preprints.orgmdpi.com

In the context of GPCR antagonism, synthesized songorine derivatives have shown significant inhibitory activity. researchgate.netnih.gov Detailed SAR discussions for these derivatives aim to pinpoint the structural elements responsible for potent GPCR inhibition. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Songorine Pharmacological Effects

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to build predictive models that correlate chemical structure with biological activity. nih.govmdpi.com For songorine and its analogues, QSAR models have been developed to predict pharmacological effects, particularly anti-inflammatory activity. preprints.orgnih.govmdpi.compreprints.org

QSAR analysis has been applied to diterpenoid alkaloids, including songorine, delsoline, and fuziline, to establish predictive models for measuring the half maximal effective concentration (EC50) related to anti-inflammatory activity. preprints.orgnih.govmdpi.compreprints.org These models utilize molecular structure parameters to predict the biological activity. nih.govpreprints.org

One study employed a Partial Least Squares (PLS) QSAR model to predict the anti-inflammatory activities of diterpenoid alkaloids based on EC50 measurements from a rat paw edema model. nih.govmdpi.com This model demonstrated a good fit with experimental data and was capable of predicting the activity of compounds, including songorine, delsoline, and fuziline. nih.govmdpi.com The model-predicted Log(EC50) for songorine was significantly lower than that for delsoline and fuziline, consistent with experimental observations where songorine inhibited NO production while the other two did not show inhibitory effects at the tested concentrations. preprints.orgnih.govmdpi.com

QSAR models consider various molecular descriptors, such as the number of rotary bonds, chiral centers, cyclic motifs, aromatic rings, and physicochemical properties like LogP. nih.govpreprints.org These parameters are used to build a mathematical relationship that can predict the biological activity of new or untested compounds based on their structure. nih.govmdpi.com The ability of QSAR models to correctly predict the activity of compounds like songorine supports their utility in guiding the rational design and selection of diterpenoid alkaloid derivatives with potentially enhanced pharmacological effects. nih.govmdpi.com

Data Table: Predicted vs. Experimental Anti-inflammatory Activity (NO Inhibition in N9 cells)

| Compound | Predicted Log(EC50) | Experimental NO Inhibition |

| Songorine | 0.301 preprints.orgnih.govmdpi.com | Dose-dependent inhibition preprints.orgmdpi.com |

| Delsoline | 4.0517 preprints.orgnih.govmdpi.com | No inhibition at tested concentrations preprints.orgmdpi.com |

| Fuziline | 3.8805 preprints.orgnih.govmdpi.com | No inhibition at tested concentrations preprints.orgmdpi.com |

*Note: A lower EC50 value indicates higher activity. preprints.orgpreprints.org

Pharmacological and Mechanistic Investigations of Songorine in Pre Clinical Models

Anti-inflammatory and Immunomodulatory Activities of Songorine (B610919)

Pre-clinical research indicates that Songorine possesses significant anti-inflammatory and immunomodulatory effects. nih.govmdpi.comresearchgate.netnih.govmdpi.com These activities are mediated through various molecular mechanisms, including the modulation of macrophage behavior and the regulation of inflammatory signaling pathways. frontiersin.orgnih.govresearchgate.net

Molecular Mechanisms of Macrophage Polarization Modulation and Metabolic Reprogramming

Studies have demonstrated that Songorine can effectively modulate macrophage polarization, shifting the balance from a pro-inflammatory M1 phenotype towards an anti-inflammatory M2 phenotype. frontiersin.orgnih.govnih.govfrontiersin.org This shift is evidenced by a reduction in M1 markers and an increase in M2 markers. nih.gov Furthermore, Songorine has been shown to induce metabolic reprogramming in macrophages. frontiersin.orgnih.govnih.govfrontiersin.org During inflammatory stimulation, macrophages typically exhibit increased glycolysis. nih.gov Songorine treatment has been observed to reverse this trend, inhibiting glycolysis and promoting mitochondrial oxidative phosphorylation. frontiersin.orgnih.govnih.govfrontiersin.org This metabolic shift is associated with a reduction in macrophage oxidative stress. frontiersin.orgnih.gov

Regulation of Inflammatory Cytokine Production and Associated Signaling Pathways (e.g., TLR4, HIF-1α, VEGFA)

Songorine exhibits a potent ability to modulate inflammatory responses by significantly reducing the expression of pro-inflammatory cytokines such as IL-1β and IL-6. nih.govresearchgate.netresearchgate.net Investigations into the underlying mechanisms suggest that Songorine may influence pathways such as TLR4, HIF-1α, and VEGFA. Research indicates that Songorine can downregulate the mRNA and protein expression levels of TLR4, HIF-1α, and VEGFA in cells treated with lipopolysaccharide (LPS). researchgate.net

Table 1: Effects of Songorine on Inflammatory Markers and Pathways (In Vitro)

| Marker/Pathway | Effect of Songorine Treatment (vs. Inflammatory Stimulus) | Reference |

| M1 Macrophage Markers (e.g., CD86) | Decreased expression | nih.gov |

| M2 Macrophage Markers (e.g., CD206, IL-10) | Increased expression | nih.gov |

| Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) | Decreased production/expression | nih.govresearchgate.netresearchgate.net |

| Glycolysis | Inhibition | frontiersin.orgnih.govnih.govfrontiersin.org |

| Mitochondrial Oxidative Phosphorylation | Promotion | frontiersin.orgnih.govnih.govfrontiersin.org |

| Oxidative Stress | Reduction | frontiersin.orgnih.gov |

| TLR4 mRNA/Protein | Downregulation | researchgate.net |

| HIF-1α mRNA/Protein | Downregulation | researchgate.net |

| VEGFA mRNA/Protein | Downregulation | researchgate.net |

These findings suggest that Songorine's anti-inflammatory effects are mediated, at least in part, through the modulation of these key signaling molecules involved in inflammatory responses and metabolic processes.

Evaluation of Anti-inflammatory Efficacy in In Vivo Animal Models

The anti-inflammatory efficacy of Songorine has been evaluated in various in vivo animal models. In a rat model of osteoarthritis (OA), Songorine demonstrated protective effects against cartilage damage and synovial inflammation. frontiersin.orgnih.govnih.govfrontiersin.org Another study utilizing a λ-carrageenan-induced paw edema model in mice also indicated dose-dependent anti-inflammatory effects of Songorine. nih.gov Furthermore, Songorine treatment mitigated sepsis-induced acute lung injury (ALI) in mice, characterized by improved histopathology, lung injury score, and lung wet-to-dry weight ratio. nih.gov

Table 2: Anti-inflammatory Effects of Songorine in In Vivo Models

| Animal Model | Condition Induced | Observed Effects of Songorine | Reference |

| Rat | Osteoarthritis (surgically induced) | Protective effects against cartilage damage and synovial inflammation | frontiersin.orgnih.govnih.govfrontiersin.org |

| Mouse | Paw edema (λ-carrageenan-induced) | Dose-dependent anti-inflammatory effects | nih.gov |

| Mouse | Acute Lung Injury (LPS-induced sepsis) | Mitigation of lung injury, improved histopathology, reduced lung edema | nih.gov |

These in vivo studies provide evidence for the therapeutic potential of Songorine in inflammatory conditions.

Effects on Cellular and Humoral Immunity

While the primary focus of recent research on Songorine's immunomodulatory effects has been on macrophage polarization and cytokine production, its broader effects on cellular and humoral immunity are less extensively documented in the provided search results. The observed modulation of macrophage phenotypes and inflammatory cytokine levels suggests an impact on the innate immune response. Further dedicated studies would be required to comprehensively evaluate Songorine's effects on other immune cell populations and antibody-mediated immunity.

Central Nervous System (CNS) Activities of Songorine

Pre-clinical investigations have also explored the effects of Songorine on the central nervous system, highlighting its potential anxiolytic properties. nih.govresearchgate.netmedchemexpress.cnresearchgate.netnih.govcjnmcpu.com

Anxiolytic Effects and Modulatory Actions on Neurotransmitter Systems (e.g., GABAergic System)

Songorine has demonstrated anxiolytic effects in pre-clinical models. nih.govresearchgate.netmedchemexpress.cnresearchgate.netnih.govcjnmcpu.com Studies in rats using the elevated zero maze (EOM) test showed that Songorine significantly increased the time spent in the open quadrants, indicating a reduction in anxiety-like behavior. nih.gov This effect was observed in a dose-dependent manner. nih.gov

Investigations into the mechanisms underlying Songorine's CNS effects suggest involvement with the GABAergic system. mdpi.comresearchgate.netnih.gov Songorine has been shown to act as a potent GABAA-receptor agonist in vivo. mdpi.comresearchgate.netnih.gov This agonist action on GABAA receptors appears to contribute to its anxiolytic effects. researchgate.netnih.gov Notably, studies have reported that Songorine's anxiolytic effects occur without inducing significant sedative or psychomotor impairment in rats, a side effect often associated with some other GABAergic modulators like benzodiazepines. researchgate.netnih.gov

Table 3: Anxiolytic Effects of Songorine in Rats

| Test | Observation | Significance | Reference |

| Elevated Zero Maze (EOM) | Increased time spent in open quadrants | Significant, dose-dependent anxiolytic effect | nih.gov |

The modulation of GABAA receptors by Songorine represents a key mechanism contributing to its observed anxiolytic activity in pre-clinical settings.

Characterization of Other Neuropharmacological Properties

Songorine has demonstrated effects on the nervous system beyond those potentially covered in earlier sections of a full article. It has been identified as an antagonist of the GABAA receptor in rat brain membranes, with an IC50 value of 7.06 µM caymanchem.comcaymanchem.comselleckchem.combioscience.co.uk. However, in in vivo experiments, songorine has shown an agonist effect on GABAA and D2 receptors, which has been suggested to contribute to a potential antiepileptic effect mdpi.comresearchgate.net. Songorine has also exhibited antinociceptive activity in the early phase of the formalin test in mice caymanchem.comcaymanchem.com. Additionally, diterpene alkaloids, including songorine, isolated from Aconitum baikalense have shown antidepressant-like effects in animal models of depression frontiersin.org. Studies are also exploring its role in protecting neurons and its effects on ion channel-related disorders biosynth.com.

Cardioprotective and Anti-arrhythmic Activities of Songorine

Songorine has shown promise in preclinical studies for its effects on the cardiovascular system, specifically its cardioprotective and anti-arrhythmic activities researchgate.netmedchemexpress.comselleckchem.combioscience.co.uk.

Mechanisms of Myocardial Protection (e.g., Mitochondrial Biogenesis, Wnt/β-catenin Signaling)

Songorine has been reported to alleviate septic cardiomyopathy, a condition characterized by impaired cardiac contractile function and mitochondrial dysregulation researchgate.netnih.gov. One proposed mechanism involves the promotion of mitochondrial biogenesis researchgate.netnih.gov. Songorine has been shown to activate SIRT1 and promote mitochondrial biogenesis researchgate.net. Furthermore, songorine appears to mitigate sepsis-caused myocardial damage through the Wnt/β-catenin signaling pathway-mediated mitochondrial biosynthesis nih.gov. It activates mitochondrial biosynthesis-related proteins such as PGC-1α and β-catenin nih.gov. Songorine also activates Nrf2/ARE signaling cascades, which can rescue cardiomyocytes from endotoxin (B1171834) insult by improving mitochondrial biogenesis researchgate.netijbs.com.

Anti-arrhythmic Efficacy in In Vivo Preclinical Models

Songorine has demonstrated anti-arrhythmic activity in preclinical models. It has shown anti-arrhythmic effects in an aconitine-induced arrhythmia model in rats medchemexpress.commedchemexpress.com. Songorine and its derivatives have been noted for their anti-arrhythmic and anti-cardiac-fibrillation properties researchgate.netmdpi.com.

Anticancer Research on Songorine

Preclinical research has investigated the potential of songorine as an anticancer agent, particularly in epithelial ovarian cancer (EOC) caymanchem.commedchemexpress.comspandidos-publications.comnih.gov.

Inhibition of Cell Proliferation and Metastasis in Cancer Cell Lines

Songorine has been shown to reduce the viability and migration of epithelial ovarian cancer cell lines, such as SKOV3 and A2780 cells, at concentrations ranging from 20 to 80 µM caymanchem.comcaymanchem.com. It inhibits EOC cell survival, invasion, and migration medchemexpress.commedchemexpress.comspandidos-publications.comnih.gov. In addition to ovarian cancer, songorine has also been reported to suppress the proliferation of HepG2 liver cancer cells researchgate.net. In in vivo SKOV3 mouse xenograft models, songorine reduced tumor growth caymanchem.comcaymanchem.com. Studies have also indicated that songorine, along with other alkaloids from processed Aconitum soongaricum, can significantly inhibit the growth of ovarian cancer cells in vivo, as evidenced by decreased tumor volume and weight benthamdirect.comeurekaselect.comnih.gov.

Induction of Apoptosis and Associated Signaling Pathways (e.g., Bcl-2/Bax, GSK3β/β-catenin)

Songorine induces apoptosis in cancer cells caymanchem.comcaymanchem.comspandidos-publications.comnih.gov. This induction of apoptosis in EOC cells involves the Bcl-2/Bax signaling pathway caymanchem.comresearchgate.netmedchemexpress.commedchemexpress.comspandidos-publications.comresearchgate.net. Songorine treatment leads to an increase in the levels of pro-apoptotic proteins like Bax, cleaved caspase-3, and cleaved caspase-9, while decreasing the levels of anti-apoptotic protein Bcl-2 medchemexpress.commedchemexpress.comspandidos-publications.comresearchgate.net.

Furthermore, songorine suppresses cell growth and metastasis in epithelial ovarian cancer via the GSK3β/β-catenin signaling pathway caymanchem.comresearchgate.netmedchemexpress.commedchemexpress.comspandidos-publications.comresearchgate.net. It decreases the levels of β-catenin and phosphorylated GSK3β caymanchem.comcaymanchem.comspandidos-publications.comresearchgate.net. Inhibition of the GSK3β/β-catenin pathway by songorine is hypothesized to contribute to the disruption of malignant cell migration and invasion spandidos-publications.com. In in vivo experiments, songorine consistently downregulated the expression of phosphorylated GSK3β and β-catenin spandidos-publications.comresearchgate.net.

Songorine's anticancer effects in ovarian cancer in vivo may also involve blocking the PI3K/AKT signaling pathway benthamdirect.comeurekaselect.comnih.gov. It has been shown to reduce the levels of phosphorylated PI3K and phosphorylated AKT proteins benthamdirect.comeurekaselect.comnih.gov.

Songorine has also been shown to attenuate sepsis-induced apoptosis in lung tissues, evidenced by increased Bcl2 levels and decreased Bax and caspase-3 levels, through the activation of the PI3K/AKT/NRF2 signaling pathway tandfonline.com.

Here is a summary of some research findings on Songorine's anticancer activities:

| Cancer Cell Line | Effect on Viability/Proliferation | Effect on Migration/Invasion | Effect on Apoptosis | Involved Pathways | References |

| SKOV3 (EOC) | Reduced viability (20-80 µM) | Reduced migration | Induced apoptosis | Bcl-2/Bax, GSK3β/β-catenin | caymanchem.comcaymanchem.comspandidos-publications.comnih.gov |

| A2780 (EOC) | Reduced viability (20-80 µM) | Reduced migration | Induced apoptosis | Bcl-2/Bax, GSK3β/β-catenin | caymanchem.comcaymanchem.comspandidos-publications.com |

| HepG2 (Liver) | Suppressed proliferation | Not specified | Increased apoptosis | Not specified in this context | researchgate.net |

Here is a summary of the effects of Songorine on key proteins in EOC cells and xenograft models:

Assessment of Differential Activity and Selectivity in Cancer Models

Studies have investigated the potential anticancer effects of songorine in various cancer cell lines. For instance, songorine has been shown to suppress the proliferation of HepG2 cells (liver cancer cells) and induce apoptosis in these cells at both early and late stages researchgate.net. Additionally, songorine and other alkaloids from Aconitum flavum have demonstrated inhibition of the growth of SGC-7901 (gastric carcinoma), HepG2, and A549 (lung cancer) cells researchgate.net. Research into alkaloids from Aconitum szechenyianum also indicated that these compounds, including songorine, could induce apoptosis in HepG-2, Hela, and A549 cells, with a stronger effect observed in A549 cells compared to HepG-2 and Hela cells researchgate.net. This suggests a differential activity across different cancer cell types.

While studies indicate activity against cancer cells, the concept of selectivity, meaning a greater effect on cancer cells compared to normal cells, is a crucial aspect of cancer research. Research on other compounds, such as marine alkaloids, highlights the importance of the selectivity index (SI) when evaluating potential anticancer agents, where a higher SI indicates greater selectivity for cancer cells mdpi.com. Specific data on the selectivity index of songorine across a panel of normal and cancer cell lines would be necessary for a comprehensive assessment of its differential activity and selectivity.

Anti-nociceptive Mechanisms of Songorine

Songorine has demonstrated anti-nociceptive effects in preclinical models researchgate.netnih.gov. Studies using models such as the acetic acid-induced spasticity test in mice have shown that songorine can significantly reduce nociceptive responses researchgate.net. The investigation into the mechanisms underlying this effect has focused on its interaction with various receptor systems nih.govresearchgate.net.

Investigation of Interactions with Opioid Receptors

Research indicates that the anti-nociceptive effect of songorine is, at least in part, mediated through interactions with opioid receptors researchgate.netnih.govresearchgate.net. Studies have shown that the analgesic effect of songorine can be antagonized by naloxone, a non-selective antagonist of opioid receptors, suggesting an involvement of opioid receptors in its mechanism of action researchgate.netresearchgate.net.

Further investigations have explored the specific types of opioid receptors involved. Experiments in mice have suggested that peripheral opioid receptors and κ-opioid receptors are implicated in the antinociceptive action of songorine, as antagonists for these receptors eliminated the analgesic effect nih.gov. Another study comparing the analgesic activities of different alkaloids from Aconitum baikalensis, including songorine, found that the antinociceptive effect of atisine (B3415921) alkaloids like songorine was naloxone-dependent and realized via opioid receptor modulation researchgate.net. This contrasts with other alkaloids that may have different mechanisms of analgesia researchgate.net.

Analytical Methodologies for Songorine Quantification and Characterization in Biological Matrices

Development and Validation of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Songorine (B610919) Quantification

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been developed and validated for the determination of Songorine in biological matrices, specifically rat plasma. nih.govnih.gov One such method involves a simple one-step deproteinization of plasma samples using acetonitrile. nih.gov Chromatographic separation is achieved using a UPLC column, such as an Acquity UPLC BEH C18 column or a UPLC HSS T3 column, with gradient elution using mobile phases like acetonitrile-0.1% formic acid in water or methanol-water with 0.1% formic acid. nih.govnih.gov The total run time can be as short as 3.0 minutes. nih.gov

Detection and quantification are performed using a triple quadrupole tandem mass spectrometer equipped with positive-ion electrospray ionization (ESI) operating in multiple reaction monitoring (MRM) mode. nih.govnih.gov Specific transitions are monitored for Songorine (e.g., m/z 358.3→340.3) and an internal standard, such as carbamazepine (B1668303) (m/z 237.2→194.3). nih.gov

Validated UPLC-MS/MS methods for Songorine in rat plasma have demonstrated good linearity over a range, for instance, 1-1000 ng/mL or 1-2500 ng/mL, with correlation coefficients typically greater than 0.99. nih.govnih.gov The lower limit of quantitation (LLOQ) can be as low as 1.0 ng/mL. nih.gov Mean recovery of Songorine in plasma has been reported in the range of 75.2-87.5%. nih.gov Both intra-day and inter-day precision (RSD) and accuracy (RE) fall within acceptable limits, generally below 15%. nih.gov These validated methods have been successfully applied in pharmacokinetic studies of Songorine in rats. nih.govnih.gov

Data from a UPLC-MS/MS method for simultaneous determination of Songorine and other alkaloids in rat plasma showed good linearity and recovery. nih.gov

| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r) | Oral Bioavailability (%) |

| Songorine | 1-2500 | > 0.99 | 8.4 |

| Crassicauline A | 1-2500 | > 0.99 | 18.7 |

| Fuziline | 1-2500 | > 0.99 | 4.3 |

| Karacoline | 1-2500 | > 0.99 | 6.0 |

Application of High-Performance Thin-Layer Chromatography Coupled with Desorption Electrospray Ionization Mass Spectrometry Imaging (HPTLC-DESI-MSI) for Alkaloid Profiling

High-Performance Thin-Layer Chromatography coupled with Desorption Electrospray Ionization Mass Spectrometry Imaging (HPTLC-DESI-MSI) is a technique used for the rapid visual characterization and profiling of alkaloids in complex samples, including plant extracts. frontiersin.orgresearchgate.netnih.gov This method combines the separation power of HPTLC with the spatial analysis and identification capabilities of DESI-MSI. frontiersin.orgnih.gov

HPTLC-DESI-MSI has been applied to analyze alkaloid changes in traditional medicinal plants like Aconitum species. frontiersin.orgresearchgate.netnih.gov It allows for the direct imaging of chemical components on the HPTLC plate, providing information about their distribution. frontiersin.orgresearchgate.net The technique has been used to identify and visualize various alkaloids, and changes in their content after processing have been characterized. frontiersin.orgresearchgate.net While the search results highlight the application of HPTLC-DESI-MSI for alkaloid profiling in general and in Aconitum, specific detailed research findings solely focused on the application of HPTLC-DESI-MSI for Songorine quantification or characterization in biological matrices were not prominently found in the provided snippets. However, the technique's utility in analyzing alkaloids in plant matrices suggests its potential applicability, possibly for qualitative or semi-quantitative analysis, in biological contexts after appropriate method development and validation.

Other Chromatographic and Spectrometric Approaches for Songorine Analysis

Besides UPLC-MS/MS and HPTLC-DESI-MSI, other chromatographic and spectrometric methods have been employed for the analysis of Songorine and related alkaloids. High-Performance Liquid Chromatography (HPLC) with various detectors, such as Diode Array Detection (DAD), has been used for the determination of principal alkaloids in Aconitum species. researchgate.net While a specific HPLC-DAD method solely for Songorine in biological matrices was not detailed, HPLC is a fundamental technique often coupled with different detection methods for alkaloid analysis.

Liquid Chromatography/Mass Spectrometry (LC/MS) techniques in general have been widely employed for analyzing Aconitum-containing samples. jfda-online.com Rapid Resolution Liquid Chromatography coupled with tandem mass spectrometry (RRLC-MS/MS) has been applied for the analysis of toxic alkaloids in traditional Chinese medicine formulas, demonstrating high sensitivity with low limits of quantification and detection. jfda-online.com

Other spectrometric methods, such as Nuclear Magnetic Resonance (NMR) and standard Mass Spectrometry (MS), are routinely used for the identification and structural elucidation of isolated alkaloids, including Songorine. researchgate.netspandidos-publications.com Direct Analysis in Real Time Mass Spectrometry (DART-MS) has also been explored as a solvent-free method for direct analysis of herbal products without extensive sample preparation. jfda-online.com

While these methods contribute to the broader analysis of alkaloids found alongside Songorine, their specific application for the quantification and characterization of Songorine in biological matrices would require dedicated method development and validation.

Future Research Directions and Translational Perspectives for Songorine

Discovery and Elucidation of Novel Molecular Targets and Mechanistic Pathways of Songorine (B610919) Action

While some targets and mechanisms of Songorine have been identified, a comprehensive understanding of its molecular interactions is still developing. Research indicates that Songorine's diverse effects may involve a range of cellular targets. These include the induction of nuclear factor-erythroid factor 2-related factor 2 (Nrf2) and the inhibition of membrane Ca2+ channels, growth factor receptors, and cytokine expression. researchgate.netnih.gov Songorine has also been shown to act as a potent Gamma-Aminobutyric Acid-A (GABAA) receptor agonist in vivo, contributing to its anxiolytic effects. nih.govresearchgate.net In the context of osteoarthritis, Songorine has demonstrated the ability to modulate macrophage polarization and metabolic reprogramming, binding to key metabolic targets such as PFKFB3, GULT1, HK2, LDHA, PDH, and SUS, which are involved in glycolysis and the tricarboxylic acid cycle. nih.gov Furthermore, studies in epithelial ovarian cancer cells suggest that Songorine suppresses cell growth and metastasis potentially via the Bcl-2/Bax and GSK3β/β-catenin signaling pathways. spandidos-publications.com

Future research should focus on:

Identifying additional direct and indirect molecular targets of Songorine using advanced techniques such as affinity chromatography, mass spectrometry, and high-throughput screening.

Mapping the complete signaling pathways modulated by Songorine in different cell types and disease models.

Investigating the interaction of Songorine with other receptor systems and ion channels to fully characterize its pharmacological profile.

Utilizing gene silencing or overexpression techniques to validate the role of identified targets in Songorine's observed effects.

Understanding these intricate molecular details is essential for predicting Songorine's effects, identifying potential off-target interactions, and developing targeted therapeutic strategies.

Rational Design and Development of Novel Songorine-Based Therapeutic Candidates

The natural structure of Songorine provides a scaffold for the rational design and synthesis of novel derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. While Songorine itself shows promise, structural modifications could lead to compounds with enhanced therapeutic indices and reduced potential for off-target effects.

Research in this area should focus on:

Structure-activity relationship (SAR) studies to understand how modifications to the Songorine structure influence its binding affinity to specific targets and its biological activity. researchgate.net

Utilizing computational chemistry and in silico modeling to design and predict the properties of novel Songorine derivatives before synthesis.

Synthesizing a library of Songorine analogs with targeted modifications to explore the chemical space around the core structure.

Evaluating the biological activity of these novel compounds in relevant in vitro and in vivo models to identify promising candidates for further development.

Focusing on designing derivatives that selectively target specific pathways or receptors implicated in particular diseases, potentially minimizing effects on other systems.

Early screening processes have identified Songorine derivatives with significant inhibitory activity against G protein-coupled receptors (GPCRs), suggesting their potential as novel GPCR antagonists. researchgate.net Continued efforts in this area could yield compounds with tailored therapeutic profiles.

Advanced Pharmacokinetic and Pharmacodynamic Characterization for Preclinical Development Initiatives

Comprehensive pharmacokinetic (PK) and pharmacodynamic (PD) studies are critical for advancing Songorine towards clinical trials. While some initial PK studies have been conducted, a more detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) is necessary. researchgate.netnih.govnih.govresearchgate.net

Key areas for future research include:

Detailed studies on the oral bioavailability of Songorine and its derivatives.

Investigation of the tissue distribution of Songorine, particularly its penetration into target organs like the brain and affected tissues in inflammatory conditions. nih.govresearchgate.net

Identification of the specific enzymes involved in Songorine metabolism and the characterization of its metabolites.

Evaluation of the excretion pathways of Songorine and its metabolites.

Conducting dose-ranging studies in relevant animal models to establish PK/PD relationships and determine optimal dosing strategies for preclinical efficacy and safety studies.

Assessing the potential for drug-drug interactions based on its metabolic profile.

Existing pharmacokinetic studies have confirmed that systemically applied Songorine rapidly distributes in body tissues and can cross the blood-brain barrier. nih.govresearchgate.net However, the body of evidence on the pharmacokinetic and pharmacodynamic properties of Songorine is still considered not sufficiently large for clinical testing. researchgate.netnih.govmdpi.com

Integration of Bioinformatic and Omics Technologies in Songorine Research

The application of bioinformatic and various omics technologies (genomics, transcriptomics, proteomics, metabolomics) can provide a holistic view of Songorine's effects at the molecular level and accelerate the discovery process. rahfo.sedntb.gov.ua

Future research should integrate these technologies to:

Identify transcriptomic and proteomic changes induced by Songorine treatment in relevant cell and tissue models. This can help confirm target engagement and reveal downstream effects. nih.govsemanticscholar.org

Utilize metabolomics to understand how Songorine affects cellular metabolic pathways, as demonstrated by its impact on macrophage metabolic reprogramming in osteoarthritis. nih.gov

Employ network pharmacology and systems biology approaches to integrate data from different omics layers and construct comprehensive maps of Songorine's biological effects and potential interactions within complex biological networks. researchgate.net

Use bioinformatics to analyze large datasets and identify potential biomarkers of Songorine activity or response.

Apply computational tools for target prediction and virtual screening of Songorine derivatives.

Studies have already utilized RNA-seq analysis to unravel the anti-inflammatory mechanisms of Songorine in macrophages and employed molecular docking simulations to predict binding to metabolic targets. nih.govsemanticscholar.org Bioinformatics analysis has also been used in studies involving Aconitum alkaloids to predict potential targets and pathways.

Exploration of Synergistic Effects of Songorine with Other Bioactive Compounds

Investigating the potential synergistic effects of Songorine in combination with other bioactive compounds, either from natural sources or synthetic drugs, could lead to more effective therapeutic strategies and potentially allow for lower doses of each compound, potentially reducing side effects.

Future research should explore:

Combinations of Songorine with other alkaloids from Aconitum species or other medicinal plants to assess potential synergistic or additive therapeutic effects, particularly in conditions where traditional medicine formulations containing Aconitum are used. spandidos-publications.com

Combinations of Songorine with conventional drugs used to treat conditions where Songorine shows potential, such as inflammatory diseases, cancer, or neurological disorders.

Investigating the mechanisms underlying any observed synergistic effects, such as effects on drug metabolism, transport, or targeting multiple pathways simultaneously.

Utilizing in vitro and in vivo models to systematically evaluate the efficacy of these combinations.

Q & A

Q. What are the primary biochemical mechanisms through which Songorine exerts its anticancer effects in epithelial ovarian cancer (EOC) cells?

Songorine inhibits EOC cell proliferation and metastasis by downregulating mesenchymal markers (vimentin, N-cadherin) and upregulating epithelial markers (E-cadherin). It also reduces MMP-2/MMP-9 expression, critical for extracellular matrix degradation, and suppresses the GSK3β/β-catenin pathway, which regulates EMT (epithelial-mesenchymal transition) . Methodologically, these effects are validated via Western blotting, MTT assays for cell viability, and transwell migration assays .

Q. How does Songorine interact with the GABAergic system, and what are the implications for its neuropharmacological profile?

Songorine acts as a GABAA receptor antagonist (IC50 = 7.06 μM) in rat brain models, modulating synaptic transmission. However, in hippocampal CA1 neurons, it reduces paired-pulse facilitation (PPI) without altering presynaptic neurotransmitter release, suggesting region-specific effects . Experimental approaches include electrophysiological recordings (e.g., field potential measurements) and pharmacological modulation of receptor activity .

Q. What in vitro and in vivo models are commonly used to evaluate Songorine’s anti-inflammatory and anticancer properties?

- In vitro: SKOV3 and A2780 ovarian cancer cell lines for migration/apoptosis assays; LPS-stimulated macrophages for anti-inflammatory studies (e.g., qPCR for cytokine profiling) .

- In vivo: SKOV3 xenograft mouse models for tumor growth inhibition (0.25–2.5 mg/kg doses); carrageenan-induced paw edema models for anti-inflammatory activity .

Advanced Research Questions

Q. How can researchers address contradictions in Songorine’s dual roles as a GABA receptor antagonist and a modulator of neuroinflammatory pathways?

While Songorine antagonizes GABAA receptors, its anti-inflammatory effects in macrophages (e.g., reducing IL-1β, IL-6) suggest cross-talk between GABAergic signaling and immune modulation. To resolve this, dual-reporter assays (e.g., calcium flux for GABA receptors and cytokine ELISAs) and conditional knockout models (e.g., macrophage-specific GABA receptor deletion) are recommended .

Q. What experimental design considerations are critical for studying Songorine’s dose-dependent effects on tumor microenvironments?

- Dose optimization: Use pharmacokinetic profiling (e.g., LC-MS for plasma concentration) to align in vitro IC50 values (e.g., 7.06 μM for GABAA) with in vivo efficacy (0.25–2.5 mg/kg in mice) .

- Tumor microenvironment analysis: Combine immunohistochemistry (e.g., Ki67 for proliferation) with metabolomic profiling to assess Songorine’s impact on cancer-associated fibroblasts or immune infiltration .

Q. How does Songorine’s inhibition of the GSK3β/β-catenin pathway contribute to its antimetastatic activity, and what are the limitations of current evidence?

Songorine reduces phosphorylated GSK3β and nuclear β-catenin, impairing Wnt signaling-driven metastasis. However, conflicting data exist on its specificity—off-target effects on Akt/mTOR pathways may co-occur. Validated approaches include β-catenin luciferase reporter assays and CRISPR-mediated GSK3β knockout/rescue experiments .

Q. What methodological gaps exist in current studies of Songorine’s pharmacokinetics and toxicity?

- Limited data on bioavailability and tissue distribution.

- Toxicity studies often focus on acute effects (e.g., liver/kidney function in mice) but lack chronic exposure data. Solutions: Implement radioisotope-labeled Songorine for biodistribution studies and organoid models for long-term toxicity screening .

Data Contradictions and Resolution Strategies

Q. Why do studies report conflicting results on Songorine’s synaptic modulation in the hippocampus versus its broader neuropharmacological effects?

In hippocampal CA1 neurons, Songorine reduces PPI without affecting presynaptic release, suggesting postsynaptic targeting . However, its GABA receptor antagonism in other brain regions may drive divergent outcomes. To reconcile this, use region-specific electrophysiology (e.g., slice recordings from cortex vs. hippocampus) and receptor subunit-specific antagonists (e.g., α1 vs. α6 GABAA subunits) .

Q. How can researchers standardize protocols for measuring Songorine’s impact on EMT and MMP activity across different cancer models?

- EMT markers: Use quantitative immunofluorescence (e.g., E-cadherin/vimentin co-staining) and single-cell RNA sequencing to account for heterogeneity .

- MMP activity: Gel zymography for MMP-2/MMP-9 enzymatic activity, supplemented with TIMP (tissue inhibitor of metalloproteinases) expression analysis .

Methodological Best Practices

Q. What statistical and reproducibility measures are essential for Songorine-related research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.